Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate
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Overview
Description
Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate is an organophosphorus compound with the molecular formula C10H22NO6P. This compound is characterized by the presence of a phosphoramidate group, which is known for its stability and versatility in various chemical reactions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate typically involves the reaction of diethyl phosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile attacking the ethyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphoramidates.
Scientific Research Applications
Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate involves its interaction with molecular targets through its phosphoramidate group. This group can form stable covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound can inhibit enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
Methyl diethylphosphonoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Triethyl phosphonoacetate: Contains three ethyl groups attached to the phosphonate moiety.
Diethyl ethoxycarbonylmethylphosphonate: Similar structure with an ethoxycarbonyl group.
Uniqueness
Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate is unique due to its specific combination of ethyl and diethoxyphosphorylmethyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where precise control of reactivity is required .
Properties
IUPAC Name |
ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO8P2/c1-6-19-14(16)11-15(12-24(17,20-7-2)21-8-3)13-25(18,22-9-4)23-10-5/h6-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQZHLVUXVEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CP(=O)(OCC)OCC)CP(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO8P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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